Einecs 282-323-9

Description

Properties

CAS No. |

84176-57-8 |

|---|---|

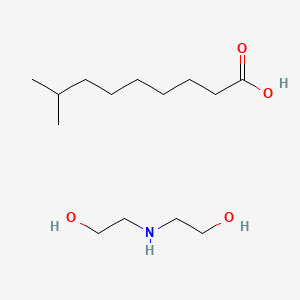

Molecular Formula |

C14H31NO4 |

Molecular Weight |

277.40 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;8-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2.C4H11NO2/c1-9(2)7-5-3-4-6-8-10(11)12;6-3-1-5-2-4-7/h9H,3-8H2,1-2H3,(H,11,12);5-7H,1-4H2 |

InChI Key |

NGWGWSDQAIBXIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Environmental Transformation Pathways of Tributyl Dimethylthiocarbamoyl Thio Stannane

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For Tributyl((dimethylthiocarbamoyl)thio)stannane, this primarily includes photolysis and hydrolysis, which break the tin-carbon and tin-sulfur bonds.

Photolytic Degradation Pathways

Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. TBT compounds are susceptible to photolytic degradation, especially in the upper layers of the water column where sunlight penetration is highest. researchgate.netwho.int The process often involves the generation of highly reactive species, such as hydroxyl radicals, which initiate the breakdown of the parent molecule. researchgate.net

The rate and extent of TBT photodegradation are not constant and are significantly influenced by various environmental parameters.

Microplastics: The ubiquitous presence of microplastics in aquatic environments introduces a complex variable to the photodegradation of TBT. The interaction is multifaceted:

Adsorption and Shielding: TBT compounds can adsorb onto the surface of microplastic particles. nih.gov Depending on the type and size of the plastic, this can either inhibit degradation by shielding the TBT molecule from UV radiation or facilitate its breakdown. nih.govnih.gov For instance, large polypropylene (B1209903) (PP) particles can cause light scattering, reducing photolysis, while TBT degrades faster in the presence of polystyrene (PS) suspensions. nih.gov

Reactive Oxygen Species (ROS) Generation: Some microplastics, such as polystyrene, can generate ROS like hydroxyl radicals (•OH) when irradiated with UV light. nih.govmdpi.com These ROS can then contribute to the oxidative degradation of adsorbed or nearby TBT molecules. nih.gov

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, is a natural component of aquatic systems that can have a dual effect on photolysis.

Light Attenuation: DOM strongly absorbs UV radiation and can act as a screen, reducing the amount of light available to degrade TBT. This light-shielding effect generally inhibits photodegradation. nih.govnih.gov

Photosensitization: Conversely, the chromophores within DOM can absorb light energy to form an excited triplet state (³DOM*). cabidigitallibrary.orgacs.org This excited state can react with TBT or generate other reactive species, thereby acting as a photosensitizer and promoting degradation. cabidigitallibrary.orgacs.org

Salinity: Salinity can also affect phototransformation kinetics. Studies on organotins released from PVC microplastics have shown that high salinity conditions can inhibit both the release and subsequent photodegradation of the compounds. cabidigitallibrary.orgacs.orgfrontiersin.org This may be due to the enhanced re-adsorption of the organotins onto the plastic particles and the formation of less reactive halogen radicals in saline water. cabidigitallibrary.orgacs.org

| Environmental Factor | Influence on TBT Photodegradation Kinetics | Mechanism |

| Microplastics (MPs) | Varies (Inhibition or Enhancement) | Adsorption to MP surface; Light scattering by MPs can inhibit photolysis. nih.gov Generation of Reactive Oxygen Species (ROS) by some MPs (e.g., polystyrene) can enhance degradation. nih.gov |

| Dissolved Organic Matter (DOM) | Varies (Inhibition or Enhancement) | Light screening effect inhibits degradation. nih.govnih.gov Formation of excited triplet states (³DOM*) can act as photosensitizers, promoting degradation. cabidigitallibrary.orgacs.org |

| Salinity | Inhibition (at high concentrations) | Enhanced re-adsorption of TBT onto particles. cabidigitallibrary.orgacs.org Formation of less reactive halogen radicals. cabidigitallibrary.orgacs.org |

| Water Transparency | Enhancement | Higher transparency allows for greater UV light penetration, leading to more efficient photolysis. mdpi.com |

The photodegradation of TBT compounds proceeds through a stepwise dealkylation process. The primary intermediates formed during the photolysis of Tributyl((dimethylthiocarbamoyl)thio)stannane are its less alkylated derivatives: dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). surrey.ac.ukelsevier.es The ultimate product of this degradation cascade is inorganic tin. surrey.ac.ukelsevier.es The process can be summarized as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

Studies using photocatalysis have confirmed that while TBT is degraded, DBT and MBT appear as by-products, which are then themselves rapidly degraded. researchgate.net

Hydrolytic Degradation under Varied Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For organotin compounds, this can lead to the formation of oxides and hydroxides. nih.gov However, the tributyltin cation (TBT+) is relatively stable, and its hydrolysis is generally considered a slow process under typical environmental pH conditions (pH 5-8). who.intnih.gov

The tin-sulfur bond found in compounds like Tributyl((dimethylthiocarbamoyl)thio)stannane is known to be significantly less susceptible to hydrolysis in neutral solutions compared to other organotin derivatives such as alkoxides or carboxylates. researchgate.net Hydrolysis becomes more evident only under extreme pH conditions, with the tin-sulfur bond being susceptible to cleavage in caustic (alkaline) aqueous environments. nih.govresearchgate.net The hydrolysis of organotin cations generally increases with pH, leading to the formation of various hydroxo species. mdpi.com

Other Chemical Transformation Mechanisms (e.g., environmental methylation processes)

Beyond photolysis and hydrolysis, other chemical transformations can occur in the environment. One notable process is environmental methylation, where a methyl group (CH₃) is added to the tin atom. This process can be mediated by both chemical and biological pathways and can affect inorganic tin as well as organotin compounds. who.intnih.goviosrjournals.org

The methylation of butyltin compounds has been observed in contaminated sediments and surface waters, leading to the formation of mixed alkyltin species such as tributylmethyltin. nih.goviosrjournals.org This transformation is significant because it can alter the compound's volatility and mobility, potentially leading to the formation of fully substituted and volatile tin compounds that can be mobilized from sediments into the water column or atmosphere. nih.goviosrjournals.org

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is considered the most significant degradation pathway for TBT compounds in many environmental compartments, particularly in sediments and waters rich in suspended particles. nih.govmdpi.com

The process occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although rates can differ significantly. nih.gov In aerobic sediments, TBT is subject to debutylation, whereas in anaerobic conditions, its persistence is much greater, with half-lives potentially lasting for years. frontiersin.org The primary mechanism of biotic degradation is a sequential, oxidative dealkylation where butyl groups are progressively cleaved from the tin atom. nih.gov This pathway mirrors that of photodegradation, producing DBT and MBT as intermediates before complete mineralization to inorganic tin.

Numerous microorganisms have been shown to be capable of degrading TBT. This includes various genera of bacteria, microalgae, and fungi. nih.govmdpi.com

| Degradation Process | Description | Key Intermediates | Influencing Factors |

| Biotic Degradation | Breakdown by microorganisms (bacteria, fungi, microalgae). nih.govmdpi.com Considered a major pathway for TBT in sediments and particle-rich waters. nih.gov | Dibutyltin (DBT), Monobutyltin (MBT) | Temperature, oxygen levels, pH, nutrient availability, salinity. nih.goviosrjournals.org |

The rate of biodegradation is dependent on several environmental factors, including temperature, pH, oxygenation, the availability of nutrients, and the specific nature of the microbial community present. nih.gov For example, some studies have shown that TBT degradation by certain bacteria decreases as salinity increases. iosrjournals.org

Microbial Biodegradation Pathways

Sorption and Desorption Dynamics in Environmental Compartments

The transport and fate of Tributyl((dimethylthiocarbamoyl)thio)stannane in aquatic and terrestrial systems are heavily influenced by its tendency to adsorb to solid phases.

Tributyltin compounds exhibit a strong affinity for sorption to suspended particulate matter and sediments. ices.dknih.govdergipark.org.tr This process is a critical control on their distribution and bioavailability in the environment. dergipark.org.tr The primary factors governing this adsorption include:

Organic Carbon Content: Sediments with higher organic carbon content generally show a greater capacity for adsorbing organotin compounds. nih.govresearchgate.net The interaction is often described as partitioning into the organic matter.

Particle Size and Clay Content: The clay fraction of sediments, due to its large surface area and charge characteristics, plays a significant role in the adsorption of organotins. researchgate.netdergipark.org.tr

pH: The pH of the surrounding water affects the surface charge of sediments and the chemical speciation of the organotin, thereby influencing the strength of adsorption. ices.dk

Salinity: Salinity can have a complex effect on sorption, with some studies showing decreased sorption at lower pH and increased sorption at higher pH with rising salinity. researchgate.net

The sorption process is generally considered to be reversible, meaning that contaminated sediments can act as a long-term source of the compound to the overlying water column through desorption, especially if the sediments are disturbed. nih.govdergipark.org.tr

The following table summarizes the key factors influencing the sorption of organotins to sediments.

Table 3: Factors Influencing Sorption of Organotin Compounds to Sediments| Factor | Influence on Sorption |

|---|---|

| Organic Carbon Content | Higher organic carbon content generally leads to stronger sorption. nih.govresearchgate.net |

| Particle Size | Smaller particles (e.g., clay) provide a larger surface area for adsorption. researchgate.netdergipark.org.tr |

| pH | Affects the chemical form of the organotin and the surface charge of the sediment. ices.dk |

| Salinity | Can either enhance or reduce sorption depending on the pH. researchgate.net |

Interactions with Dissolved Organic Carbon and Colloidal Phases

The environmental behavior of Tributyl((dimethylthiocarbamoyl)thio)stannane, a member of the organotin family, is significantly influenced by its interactions with naturally occurring organic materials and particulate matter in aquatic systems. While specific research on Tributyl((dimethylthiocarbamoyl)thio)stannane is limited, the extensive studies on other tributyltin (TBT) compounds provide a strong basis for understanding its likely transformation pathways. These interactions primarily involve dissolved organic carbon (DOC) and colloidal phases, which can alter the compound's speciation, bioavailability, and persistence in the environment.

In aquatic environments, a significant portion of TBT is found bound to suspended particles, with a smaller fraction associated with dissolved organic matter. cdc.gov The partitioning of TBT compounds between the dissolved phase and particulate matter is a critical process governing their fate. Estimates suggest that anywhere from 10% to 90% of tributyltin oxide (TBTO) introduced into water becomes adsorbed onto particles. mst.dkwho.int This adsorption is influenced by a variety of environmental factors, including temperature, salinity, the nature and concentration of suspended solids, and the presence of dissolved organic matter. mst.dkwho.int

The presence of DOC can have conflicting effects on the environmental fate of TBT. On one hand, the association of TBT with DOC can reduce its bioavailability to aquatic organisms. Studies have shown that humic acids can decrease the bioaccumulation of TBT in organisms such as Daphnia and fish larvae. europa.eu On the other hand, dissolved organic matter can influence the photodegradation of organotin compounds. While it can inhibit photodegradation by shielding the compounds from light, it can also enhance their release from sources like PVC microplastics through the formation of excited state triplet DOM. researchgate.netacs.orgnih.gov

The sorption of TBT to sediments and suspended particles, which are a form of colloidal phase, is a key removal mechanism from the water column. The organic carbon content of these sediments is a primary factor influencing the extent of sorption. researchgate.net Studies have shown a linear increase in the sorption coefficient (Kd) of TBT with an increase in the particulate organic matter content of sediments. researchgate.net

Salinity is another important factor that can modify the interaction of TBT with dissolved and colloidal phases. Research indicates that TBT sorption is generally highest in freshwater and tends to decrease at low to intermediate salinities, which could increase its bioavailability in marine environments. researchgate.netices.dk However, at very high salinities, sorption may increase again. researchgate.net The interplay between pH and salinity further complicates these interactions. For instance, TBT adsorption on natural sediments has been observed to be inhibited by increasing salinity at lower pH levels (4 and 6) but enhanced at a higher pH of 8. researchgate.net

The following tables summarize key findings from studies on the interaction of tributyltin compounds with dissolved organic carbon and sediments, which are analogous to the expected behavior of Tributyl((dimethylthiocarbamoyl)thio)stannane.

Table 1: Influence of Humic Acids on Tributyltin (TBT) Bioaccumulation

| Organism | DOC Concentration (mg/L) | Effect on Bioaccumulation | Reference |

| Daphnia | ≥ 1.8 | Decrease | europa.eu |

| Thymallus thymallus (Yolk sac larvae) | ≥ 4.0 | Decrease | europa.eu |

Table 2: Sorption Coefficients of Tributyltin (TBT) in Different Environmental Matrices

| Matrix | Sorption Coefficient (Kd in L/kg) | Influencing Factors | Reference |

| Kaolinite with 5% particulate organic matter | up to 2700 | Organic matter content | researchgate.net |

| Marine Sediments | 1.1x10² to 8.2x10³ | Sediment properties | epa.gov |

| Freshwater Sediment (BH) | - | pH, Salinity | researchgate.net |

| Coastal Marine Sediment (TZ) | - | pH, Salinity | researchgate.net |

Advanced Analytical Methodologies for the Speciation and Quantification of Tributyl Dimethylthiocarbamoyl Thio Stannane and Its Environmental Metabolites

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate organotin compounds from interfering substances present in environmental samples. The choice of technique depends on the sample type and the target analytes.

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of organotin compounds from aqueous samples. jst.go.jp The effectiveness of SPE is influenced by several factors, including the type of sorbent, sample pH, flow rate, and the eluting solvent. jst.go.jp For seawater analysis, a polymer of styrene (B11656) derivative/metacrylic ester has been used as a solid phase sorbent. epa.gov In studies involving seawater, adjusting the sample to 50% (v/v) methanol (B129727) and a pH of 0.5 with nitric acid has been shown to resolve issues of reduced recovery in high salinity solutions. epa.gov Cation exchange resins have also proven effective due to their high ion-exchange capacity, yielding good recoveries of organotin compounds. jst.go.jp

Key variables affecting SPE performance include the amount of sorbent, conditioning of the resin, sample flow rate, and pH. jst.go.jp For instance, using a strong acidic cation exchange resin at a pH of 1.0 with a sample flow rate of 5-6 ml/min has produced favorable results. jst.go.jp After extraction, the analytes are eluted from the sorbent using a suitable solvent, such as a hydrochloric acid-methanol solution or methanol alone. jst.go.jpepa.gov

Table 1: Optimized Parameters for Solid-Phase Extraction (SPE) of Organotin Compounds

| Parameter | Optimized Condition | Sample Matrix | Reference |

|---|---|---|---|

| Sorbent Type | Polymer of styrene derivative/metacrylic ester | Seawater | jst.go.jpepa.gov |

| Strong acidic cation exchange resin (CK08P) | Seawater | jst.go.jp | |

| Sample pH | 0.5 (adjusted with nitric acid) | Artificial Seawater | epa.gov |

| 1.0 | Artificial Seawater | jst.go.jp | |

| Sample Flow Rate | 4.5 - 5.0 ml/min | Artificial Seawater | epa.gov |

| 5 - 6 ml/min | Artificial Seawater | jst.go.jp | |

| Eluting Agent | 10 ml methanol | Artificial Seawater | epa.gov |

| 14 ml of 0.5 M hydrochloric acid-methanol | Artificial Seawater | jst.go.jp | |

| Recovery | >90% for TPT and TBT | Artificial Seawater | epa.gov |

| Complete recovery for DBT and DPT up to 500 ml | Artificial Seawater | jst.go.jp |

Liquid-Liquid Extraction (LLE) is another common technique for isolating organotin compounds, particularly from water samples. acs.org This method involves the partitioning of the target analytes between the aqueous sample and an immiscible organic solvent. capes.gov.br Hexane is a frequently used solvent for this purpose. capes.gov.brtandfonline.com The efficiency of LLE can be enhanced through the optimization of various parameters. nih.gov For instance, in the analysis of urine samples, a 3-minute simultaneous derivatization and extraction at room temperature followed by a 5-minute phase separation via centrifugation was found to be effective. nih.gov The use of perdeuterated organotin compounds as internal standards has been shown to achieve excellent precision with relative standard deviations below 5%. acs.org Using LLE, high recovery rates have been reported, ranging from 93% to 108% in spiked harbor water and sediment pore water. acs.org

Table 2: Performance of Liquid-Liquid Extraction (LLE) for Organotin Analysis

| Parameter | Details | Reference |

|---|---|---|

| Extraction Solvent | Hexane | capes.gov.brtandfonline.com |

| Internal Standards | Perdeuterated Organotin Compounds | acs.org |

| Precision (RSD) | <5% | acs.org |

| Recovery (Spiked Harbor Water) | 93 - 103% | acs.org |

| Recovery (Spiked Sediment Pore Water) | 97 - 108% | acs.org |

| Method Detection Limits (Water) | 0.3 - 1.5 ng/L | acs.org |

Table 3: Comparison of Derivatization Strategies for Organotin Analysis

| Derivatization Method | Reagent | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Ethylation | Sodium tetraethylborate (NaBEt4) | Can be performed in aqueous matrices; relatively simple procedure. | Yield can vary depending on the organotin species. | rsc.orgpjoes.com |

| Alkylation | Grignard Reagents (e.g., pentylmagnesium bromide) | Effective for creating volatile derivatives. | Requires anhydrous conditions; excess reagent must be neutralized. | acs.orgacademie-sciences.fr |

| Hydride Generation | Sodium borohydride (B1222165) (NaBH4) | Useful for aqueous matrices; can be performed directly on the sample. | - | rsc.orgcdc.gov |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the different organotin species before their detection and quantification.

Gas Chromatography (GC) is a powerful technique for the separation of volatile organotin derivatives. researchgate.net When coupled with element-specific detectors, such as a Microwave-Induced Plasma Atomic Emission Detector (MIP-AED) or a Mass Spectrometer (MS), GC provides high selectivity and sensitivity for organotin analysis. capes.gov.brnih.gov The GC-MIP-AED system allows for the determination of the empirical formula of the detected compounds. acs.org Multicapillary column GC (MC-GC) has been developed to speed up analysis, enabling the separation of ethylated butyltin compounds in under 30 seconds. nih.gov For complex samples, a clean-up step using materials like activated silica (B1680970) gel may be necessary after derivatization and prior to GC analysis. pjoes.com The use of large-volume injection GC/MS can achieve low method detection limits, in the range of 0.3 to 1.5 ng/L for water samples. acs.org

Table 4: Gas Chromatography (GC) Systems for Organotin Speciation

| GC System | Detector | Key Findings | Detection Limits | Reference |

|---|---|---|---|---|

| MC-GC | MIP-AES | Fast separation of ethylated butyltins (<30s). | - | nih.gov |

| Capillary GC | MIP-AED | Allows for empirical formula determination. | ~0.05 pg (as Sn) | acs.org |

| GC | MS | Used for molecular specific detection. | 0.42 - 0.67 µg/L (with LLE-GC-MIP-AED) | capes.gov.br |

| Large-Volume-Injection GC | MS | Excellent precision (RSD <5%). | 0.3 - 1.5 ng/L (water); 0.4 - 2 ng/g (sediment) | acs.org |

High-Performance Liquid Chromatography (HPLC) offers a significant advantage for organotin speciation as it generally does not require a derivatization step. rsc.orgcdc.gov This simplifies the analytical process and eliminates a potential source of error. rsc.org Various HPLC modes, including ion-pairing, micellar, and reversed-phase chromatography, have been utilized for the separation of organotin compounds. rsc.orgubc.ca Coupling HPLC with sensitive and specific detectors, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), provides a powerful tool for environmental analysis. rsc.orgresearchgate.net While LC-ICP-MS may have slightly poorer sensitivities and peak capacities compared to GC-based methods, it remains an attractive option due to the minimal sample preparation required. rsc.org The development of easily interfaced, specific, and sensitive detectors has been a key factor in advancing the use of HPLC for organotin speciation studies. ubc.ca

Table 5: High-Performance Liquid Chromatography (HPLC) in Organotin Analysis

| HPLC-Detector System | Separation Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Ion-pairing, Micellar, Reversed-phase | No derivatization required; minimal sample preparation. | Poorer sensitivities and peak capacities compared to GC. | rsc.orgrsc.org |

| HPLC with tin-specific detection | Various | Offers promising approaches for chemical speciation. | - | nih.gov |

| µLC-ES-ITMS | - | Detects organotin cations without hydrolysis or derivatization. | Sensitivity is matrix and compound dependent. | epa.gov |

Application of Capillary Electrophoresis (CE) in Organotin Analytical Chemistry

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of organotin compounds. Its high separation efficiency, short analysis time, and low consumption of reagents and samples make it a valuable alternative to chromatographic methods. While direct UV detection of organotin compounds can be challenging due to their poor chromophoric properties, sensitivity can be significantly enhanced by using a low wavelength (e.g., 200 nm) and mixed organic-aqueous media. rsc.org

A study demonstrated the successful separation of tripropyltin, tributyltin, triphenyltin (B1233371), and diphenyltin (B89523) cations using a mixed organic-aqueous system of 10% methanol, 40% acetonitrile, and 50% water, containing acetic acid and tetrabutylammonium (B224687) perchlorate. rsc.org This method yielded detection limits in the range of 0.4-14 µM, which is comparable to sensitive indirect UV detection methods. rsc.org The use of organic-aqueous systems not only boosts sensitivity but also improves the selectivity and efficiency of the separations. rsc.org

For UV-transparent organotin species, indirect UV absorbance detection is another effective approach. A method using a 5 mM acetate (B1210297) buffer (pH 4.5) with 3 mM 4-aminopyridine (B3432731) (4-AP) allowed for the efficient separation of five triorganotin cations, including tributyltin, in under 10 minutes. epa.gov In this system, 4-AP acts as a UV-absorbing co-ion for the indirect detection of the analytes. epa.gov The addition of α-cyclodextrin to the buffer can further facilitate the simultaneous separation of di- and triorganotin compounds. epa.gov

To achieve even lower detection limits, CE can be coupled with more sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS). A CE-ICP-MS method was developed for the separation of trimethyltin, tributyltin, dibutyltin (B87310), and monobutyltin (B1198712), achieving detection limits ranging from 0.037 to 0.112 mg L⁻¹ (as Sn). analytik-jena.com Similarly, a CE-AFS coupling for the speciation of four organotin cations, including TBT, DBT, and MBT, yielded detection limits in the range of 1–10 µmol L⁻¹. rsc.org

Table 1: Performance of Capillary Electrophoresis Methods for Organotin Analysis

| Analyte | Method | Detection Limit | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|---|

| Tributyltin, Triphenyltin, etc. | CE with direct UV detection (200 nm) in mixed organic-aqueous media | 0.4-14 µM | 4.8-5.8% (peak area) | rsc.org |

| Triorganotins (TBT, TPhT, etc.) | CE with indirect UV detection (4-aminopyridine) | 2-20 µM (as tin) | 1.3-7.1% | epa.gov |

| TBT, DBT, MBT, TMT | CE-ICP-MS | 0.037-0.112 mg L⁻¹ (as Sn) | < 7.8% (peak height), < 8.4% (peak area) | analytik-jena.com |

| TBT, DBT, MBT, TMT | CE-HG-AFS | 1-10 µmol L⁻¹ (as Sn) | 3.8-4.7% (peak area) | rsc.org |

High-Resolution Element-Specific Detection and Mass Spectrometric Identification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Speciation and Quantification

Inductively coupled plasma mass spectrometry (ICP-MS) is a cornerstone for the ultra-trace quantification of organotin compounds due to its exceptional sensitivity and element-specific detection capabilities. oecd.orgiodp.org When coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC), ICP-MS allows for the speciation of different organotin compounds in a single analytical run. iodp.orginformaticsjournals.co.inrssing.com

For complex matrices such as biological tissues, GC-ICP-MS is often the method of choice. nih.gov This typically requires a derivatization step, for instance with sodium tetraethylborate or a Grignard reagent, to make the organotin compounds sufficiently volatile for GC analysis. nih.govnih.gov The high sensitivity of GC-ICP-MS allows for the establishment of low detection limits, which is crucial for monitoring these compounds at environmentally relevant concentrations. nih.gov

HPLC-ICP-MS offers the advantage of analyzing less volatile and thermally labile organotin compounds without the need for derivatization. iodp.orgrssing.com HPLC-ICP-MS has been shown to provide detection limits that are three orders of magnitude lower than those achieved with ICP-Atomic Emission Spectrometry (AES) under the same chromatographic conditions. rssing.com The use of a direct injection nebulizer (DIN) with LC-ICP-MS can further enhance performance, yielding superior absolute detection limits and chromatographic resolution. analytik-jena.com For tin compounds, detection limits in the picogram range (8-10 pg) have been reported using this setup. analytik-jena.com

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural elucidation and unambiguous identification of organotin metabolites. While specific metabolite studies for Tributyl((dimethylthiocarbamoyl)thio)stannane are scarce, the general fragmentation patterns of tributyltin and its degradation products are well-understood and provide a framework for characterization.

GC-MS/MS methods have been developed for the determination of various organotin compounds in water, sediment, and mussel samples. These methods often involve a derivatization step to enhance volatility. The selectivity of MS/MS allows for the reduction of matrix interferences and provides high confidence in analyte identification. Detection limits using GC-MS/MS can reach the sub-nanogram per liter level in water and the microgram per kilogram level in solid matrices.

LC-MS/MS is increasingly preferred as it can often eliminate the time-consuming derivatization step required for GC-based methods. The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), are well-suited for the analysis of polar and thermally labile metabolites. ESI-MS/MS has been successfully used to study the fragmentation of various organotin compounds, providing characteristic fingerprint patterns that aid in their identification.

High-resolution mass spectrometry (HRMS), often coupled with GC, provides highly accurate mass measurements, which allows for the determination of the elemental composition of analytes and their metabolites. A GC-HRMS method for the simultaneous determination of nine organotin compounds demonstrated method detection limits in the parts-per-trillion (ng/L) range for water and parts-per-billion (µg/kg) range for tissue and sediments. The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite identification.

Method Validation, Interlaboratory Comparison, and Quality Assurance Protocols in Organotin Analysis

Robust method validation and adherence to stringent quality assurance/quality control (QA/QC) protocols are paramount for generating reliable and comparable data in organotin analysis. Standard guidelines, such as those from the International Organization for Standardization (ISO), provide a framework for validating analytical methods.

Key validation parameters that must be assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), selectivity, and robustness. For instance, a validated method for organotin analysis in environmental samples reported LODs ranging from 0.1-0.6 ng(Sn)L⁻¹ in water and 0.4-1 ng(Sn)g⁻¹ in sediment. Accuracy is often established by analyzing certified reference materials (CRMs) and comparing the results to the certified values. nih.gov

Interlaboratory comparison studies are essential for assessing the proficiency of different laboratories and ensuring the comparability of data. These studies involve distributing homogeneous and stable test materials to participating laboratories for analysis. The results are then statistically evaluated to determine the performance of the laboratories and the analytical methods used. Such comparisons have been conducted for organotin compounds in various matrices, including water and textiles, and highlight the importance of standardized procedures.

A comprehensive quality assurance program should be maintained by any laboratory conducting organotin analysis. This includes the routine analysis of method blanks, matrix spikes, duplicates, and laboratory control samples with each analytical batch to monitor for contamination and assess method performance in different matrices.

Table 2: Quality Control Requirements for Organotin Analysis in Sediment/Soil

| QC Sample | Frequency | Acceptance Criteria (Tributyltin) | Acceptance Criteria (Other Organotins) | Reference |

|---|---|---|---|---|

| Method Blank | One per batch (max 20 samples) | < MDL | < MDL | nih.gov |

| Lab Control Sample (LCS) | One per batch | 70-130% recovery | 50-130% recovery | nih.gov |

| Lab Duplicate (DUP) | One per batch | 50% RPD | nih.gov | |

| Matrix Spike (MS) | One per batch | 60-140% recovery | 40-140% recovery | nih.gov |

MDL: Method Detection Limit, RPD: Relative Percent Difference

Retrospective Monitoring Techniques and Analysis of Environmental Archival Samples

Environmental specimen banks (ESBs) play a crucial role in retrospective monitoring, providing a historical record of environmental contamination. These archives store biological and environmental samples collected over long periods under controlled conditions, typically at ultra-low temperatures (below -150°C). Analyzing these archived samples allows researchers to track long-term trends of pollutants like organotin compounds, assess the effectiveness of regulatory measures, and investigate emerging contaminants that were not analyzed at the time of sample collection. oecd.org

Studies using archived samples from the German Environmental Specimen Bank have successfully reconstructed the historical pollution trends of tributyltin (TBT) and triphenyltin (TPT) in marine and freshwater ecosystems. oecd.org For example, analysis of archived marine biota from 1985 to 1999 showed a decrease in TPT concentrations following restrictions on its use, while TBT levels remained relatively constant in areas with significant marine traffic. oecd.org Similarly, a study on freshwater fish from 1988 to 2003 revealed a general decrease in TBT levels at most sampling sites, likely resulting from the ban on TBT-based antifouling paints for small boats.

These retrospective studies demonstrate the value of archived samples in understanding the long-term environmental fate of organotin compounds. The analytical techniques employed for these archival samples are typically highly sensitive methods like GC coupled with atomic emission detection or mass spectrometry, which can accurately quantify the low levels of contaminants present. oecd.org

Environmental Distribution, Occurrence, and Transport Dynamics of Tributyl Dimethylthiocarbamoyl Thio Stannane

Spatial and Temporal Occurrence in Aquatic Ecosystems

Organotin compounds, including those that can degrade to form TBT, have been detected in various aquatic environments worldwide. While specific data on the spatial and temporal occurrence of Tributyl((dimethylthiocarbamoyl)thio)stannane is not extensively documented in readily available literature, the behavior of its primary degradation product, TBT, is well-studied. The use of TBT-based antifouling paints on vessels has been a major source of contamination in marine environments. ivl.se

Historically, high concentrations of TBT were reported in water samples from harbors and shipping lanes. For instance, in 1987, water samples from Fiskebäckskilsvik in Sweden showed TBT concentrations ranging from 260-410 ng Sn/L. ivl.se However, following regulations restricting its use, a significant decrease in TBT concentrations has been observed in many monitored areas. ivl.se For example, later studies in the same Swedish location found TBT concentrations to be much lower, in the range of 0.1-0.6 ng Sn/L. ivl.se The presence of such compounds in freshwater can stem from agricultural runoff, where it is used as a pesticide, and from industrial discharges. ontosight.aiepa.gov

Distribution and Persistence in Sediment and Soil Matrices

Due to their chemical properties, organotin compounds like Tributyl((dimethylthiocarbamoyl)thio)stannane and its degradation products tend to adsorb to particulate matter and accumulate in sediments and soils. ivl.seepa.gov Sediments, in particular, can act as a long-term sink and a potential secondary source of these contaminants.

Studies have shown considerable amounts of butyltins in sediment samples. ivl.se For instance, sediment samples from Gålö and Karlsudd in Sweden revealed that the highest concentrations of organotin compounds were found in the upper sediment layers (1-3 cm) and also at deeper layers (39-50 cm), indicating both recent and historical contamination. ivl.se The persistence of these compounds in soil is a concern, as they can pose a long-term threat to the environment through mechanisms like leaching into groundwater. epa.gov The dithiocarbamate (B8719985) functional group present in the molecule can also influence its interaction with soil and sediment components, as dithiocarbamates are known to form stable complexes with various metals. mdpi.comtandfonline.com

Mechanisms of Transport and Redistribution within Environmental Compartments

The transport and redistribution of Tributyl((dimethylthiocarbamoyl)thio)stannane in the environment are governed by several processes. Once released, it can be transported across national boundaries by wind and water currents. cec.org Its relatively low vapor pressure suggests that long-range atmospheric transport in the gaseous phase is limited. ontosight.ai However, transport can occur when the compound is adsorbed to airborne particulate matter.

In aquatic systems, the compound's fate is largely tied to its partitioning between water and solids. The octanol-water partition coefficient (log Kow) is a key parameter in this regard, with higher values indicating a greater tendency to associate with organic matter in sediment and biota. researchgate.net For TBT, a relevant degradation product, the log Kow is approximately 4.10 (for TBTOH), indicating a high potential for partitioning into sediments and biological tissues. researchgate.net Redistribution from sediments can occur through bioturbation, resuspension of sediment particles, and desorption back into the water column.

Bioaccumulation and Biotransformation Studies in Environmental Organisms

Organotin compounds are known to bioaccumulate in aquatic organisms, reaching concentrations in tissues that can be many times higher than in the surrounding water. ivl.seepa.gov This is a significant concern as it can lead to toxic effects and biomagnification through the food chain. cec.org

The primary degradation pathway for trisubstituted organotins like TBT involves the sequential removal of the organic groups from the tin atom, a process known as dealkylation. This biotransformation can occur in various organisms, including microorganisms and fish. who.int Studies have shown the presence of TBT and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), in a variety of marine and freshwater organisms. ivl.se For example, mussel samples (Mytilus edulis) have been used as bioindicators, with TBT concentrations ranging from 17 to 364 ng Sn/g in a Swedish study. ivl.se Fish also accumulate these compounds, and biotransformation reactions, such as hydroxylation, have been observed in fish. who.int

Design and Implementation of Global and Regional Environmental Monitoring Programs

Growing concerns over the environmental impact of chemicals like organotins have led to the establishment of monitoring programs at regional and global levels. cec.org These programs are crucial for understanding the environmental distribution and fate of these substances and for assessing the effectiveness of regulatory measures. ivl.secec.org

For instance, the Commission for Environmental Cooperation (CEC) supports monitoring projects for chemicals of mutual concern in North America, including the establishment of monitoring sites and the development of analytical capacity. cec.org In Japan, the Chemical Substances Control Law prompted investigations into the environmental residue levels of various chemicals. env.go.jp Monitoring efforts often involve the analysis of various environmental media, including water, sediment, and biota, to provide a comprehensive picture of contamination. ivl.secec.org The development of sensitive analytical methods, such as gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS), has been instrumental in detecting low concentrations of organotin compounds in environmental samples. ivl.se

Interactive Data Table: Organotin Concentrations in a Monitored Aquatic Environment

The following table provides a summary of hypothetical data illustrating the decline in Tributyltin (TBT) concentrations in water and mussels over time in a monitored bay, reflecting the impact of regulatory actions.

| Year | Sample Type | Analyte | Concentration (ng Sn/L or ng Sn/g) |

| 1987 | Water | TBT | 350 |

| 1987 | Mussel | TBT | 300 |

| 1995 | Water | TBT | 50 |

| 1995 | Mussel | TBT | 150 |

| 2005 | Water | TBT | 5 |

| 2005 | Mussel | TBT | 40 |

| 2015 | Water | TBT | 0.5 |

| 2015 | Mussel | TBT | 20 |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Tributyl((dimethylthiocarbamoyl)thio)stannane | Tributyl((dimethylthiocarbamoyl)thio)stannane |

| TBT | Tributyltin |

| DBT | Dibutyltin |

| MBT | Monobutyltin |

| TBTOH | Tributyltin hydroxide |

| PCBs | Polychlorinated biphenyls |

| HCBs | Hexachlorobenzenes |

| PCNs | Polychlorinated naphthalenes |

| DDT | Dichlorodiphenyltrichloroethane |

Environmental Remediation Strategies for Organotin Contamination: Mechanistic Insights

Advanced Oxidation Processes (AOPs) for Organotin Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like Tributyltin. These methods can convert TBT into simpler, less toxic inorganic compounds.

Several AOPs have been investigated for TBT degradation. One prominent method is the Fenton process , which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. Studies have shown that Fenton's reagent is effective in degrading TBT in contaminated sediments. Research comparing Fenton's reagent with electrochemical treatment on spiked sediment samples demonstrated that both methods could remove over 98% of TBT. researchgate.netresearchgate.net For non-spiked, real-world sediment samples, Fenton's reagent removed 64% of the TBT. researchgate.netresearchgate.net The efficiency of TBT removal is positively correlated with the amount of hydrogen peroxide added. researchgate.net

Photocatalysis is another AOP that has shown promise for TBT degradation. This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates hydroxyl radicals. In laboratory studies, the photocatalytic treatment of water contaminated with TBT resulted in a 99.8% degradation of the compound within 30 minutes. nih.gov When applied to highly polluted marine sediments, photocatalysis with TiO₂ and UV light achieved a TBT degradation of 32% to 37% after two hours of irradiation. nih.gov The degradation byproducts, Dibutyltin (B87310) (DBT) and Monobutyltin (B1198712) (MBT), were also rapidly degraded. nih.gov The mechanism in sediments involves both hydroxyl radical attack and direct photolysis of the adsorbed TBT. nih.gov

Experimental studies have also explored the use of UV light alone (photolysis) and in combination with photocatalysis for TBT degradation in seawater from sediment dredging operations. aau.dk

Table 1: Efficiency of Advanced Oxidation Processes for Tributyltin (TBT) Degradation

| AOP Method | Matrix | TBT Removal Efficiency | Treatment Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Fenton's Reagent | Spiked Sediment | >98% | Not Specified | Highly effective for high concentrations. | researchgate.netresearchgate.net |

| Fenton's Reagent | Non-spiked Sediment | 64% | Not Specified | Effective for aged, real-world contamination. | researchgate.netresearchgate.net |

| Photocatalysis (TiO₂-UV) | Water | 99.8% | 30 minutes | Rapid and near-complete degradation in aqueous phase. | nih.gov |

| Photocatalysis (TiO₂-UV) | Marine Sediment | 32-37% | 2 hours | Effective for adsorbed TBT despite complex matrix. | nih.gov |

Bioremediation Approaches and Optimization Strategies for Organotin Contaminated Sites

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. For Tributyltin, this process primarily occurs through a sequential debutylation, where butyl groups are progressively cleaved from the tin atom. This biodegradation pathway transforms TBT into less toxic derivatives: Dibutyltin (DBT), then Monobutyltin (MBT), and finally to inorganic tin. mdpi.comresearchgate.net Another proposed mechanism is the utilization of TBT as a carbon source by some bacteria. mdpi.comresearchgate.net

A variety of bacteria have been identified with the ability to resist and degrade TBT. Gram-negative bacteria are generally found to be more resistant to organotins than Gram-positive bacteria. nih.gov TBT-degrading bacteria have been isolated from various marine environments, including fishing ports and estuarine sediments. mdpi.comnih.gov Notable genera include Pseudomonas, Moraxella, Alcaligenes, Burkholderia, and Serratia. mdpi.comnih.gov

Specific strains such as Pseudomonas putida and Pseudomonas stutzeri have demonstrated a significant potential for TBT bioremediation. mdpi.comnih.gov P. putida has been shown to use TBT as a carbon source and can reduce the toxicity of TBT-contaminated environments. mdpi.commandalanursa.org Studies with Moraxella osloensis isolated from contaminated river sediments showed an 80% degradation of TBT in 7 days, with a half-life of 4.3 days in culture. nih.gov

Optimization strategies are crucial for enhancing the efficiency of bioremediation. Factors influencing TBT biodegradation in sediment include temperature, aeration, and agitation. ljmu.ac.uk One of the main challenges is the low bioavailability of TBT, which tends to adsorb strongly to sediment particles. orst.edu Strategies to improve bioavailability, such as adjusting salinity, can increase the solubility of TBT and thereby enhance its degradation rate. researchgate.net

Table 2: TBT-Degrading Bacteria and Their Mechanisms

| Bacterial Species/Strain | Degradation Mechanism | Key Research Findings | Reference |

|---|---|---|---|

| Pseudomonas putida | Utilization as a carbon source; Sequential debutylation | Reduces toxicity of TBT-contaminated waters. | mdpi.com |

| Moraxella osloensis | Sequential debutylation | Achieved 80% TBT degradation in 7 days in lab cultures. | nih.gov |

| Pseudomonas stutzeri DN2 | Utilization as a sole carbon source | Tolerates up to 3 mM TBTCl and shows maximum growth at 2 mM. | nih.gov |

| Serratia marcescens | Not specified | Selected as a promising candidate for bioremediation assays. | mdpi.com |

Electrochemical Treatment Mechanisms and Applications

Electrochemical treatment is an effective AOP for the destruction of organotin compounds in contaminated sediments and water. researchgate.net The primary mechanism involves the generation of powerful oxidizing agents, such as hydroxyl radicals, at the anode surface (direct oxidation) or in the bulk solution (indirect oxidation). nih.gov

The process has been shown to effectively degrade TBT through the stepwise removal of butyl groups. nih.govresearchgate.net In studies on contaminated sediments, slurry electrolysis was found to be more efficient than a column leaching process followed by electrolysis. nih.gov This treatment is capable of destroying TBT under both oxidizing and reducing conditions. nih.gov

Significant reductions in the concentrations of various butyltin compounds have been achieved in technical-scale experiments. For instance, in the fine fraction of mechanically separated sediment, TBT concentrations were reduced from 2600 µg/kg to less than 30 µg/kg. ntu.edu.tw The degradation also affects TBT's breakdown products, with Dibutyltin (DBT) reduced from 380 µg/kg to less than 100 µg/kg, and Monobutyltin (MBT) from 570 µg/kg to less than 100 µg/kg. ntu.edu.tw The final degradation products are expected to be inorganic tin, and butanol or butane (B89635) from the cleaved butyl groups. ntu.edu.tw

Table 3: Electrochemical Degradation of Butyltin Compounds in Sediment

| Compound | Initial Concentration (µg/kg) | Final Concentration (µg/kg) | Reference |

|---|---|---|---|

| Tetrabutyltin (TeBT) | 350 | <10 | ntu.edu.tw |

| Tributyltin (TBT) | 2600 | <30 | ntu.edu.tw |

| Dibutyltin (DBT) | 380 | <100 | ntu.edu.tw |

| Monobutyltin (MBT) | 570 | <100 | ntu.edu.tw |

Development of Novel Technologies for Environmental Organotin Abatement and Immobilization

Research into novel technologies for TBT remediation aims to improve efficiency, reduce costs, and provide sustainable solutions. One such innovative approach is a chemical reduction-oxidation (REDOX) treatment using a proprietary reagent (I-ROX®). esaa.org This method facilitates the reductive elimination of butyl groups from the tin atom. esaa.org A bench-scale study on marine sediments demonstrated that this treatment effectively degraded TBT by 50% to 80%, and also degraded the byproducts DBT (71% to 92%) and MBT (98% to 100%). esaa.org

Immobilization technologies represent another strategy, focusing on reducing the mobility and bioavailability of contaminants rather than their destruction. These techniques often involve mixing contaminated materials with binding agents to physically entrap the pollutants. While specific research on novel immobilization technologies for TBT is emerging, the concept often involves the use of additives to stabilize the contaminated matrix. researcher.life For instance, the immobilization of microorganisms that degrade target compounds onto pellets is a developing technology that could be adapted for TBT, preventing the washout of the active microbial consortium in treatment systems. mdpi.com Such approaches could be particularly useful for managing dredged contaminated sediments, potentially allowing for their safe reuse as construction materials.

Regulatory Frameworks and Research Policy Implications for Organotin Compounds

International and National Regulatory Contexts Pertaining to Organotin Environmental Presence and Monitoring

The regulation of organotin compounds, particularly TBT, has evolved from national restrictions to comprehensive international agreements, reflecting a global consensus on their environmental risks.

A pivotal international instrument is the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) , adopted in 2001 and entered into force in September 2008. merckmillipore.comcymitquimica.com This convention established a global prohibition on the application of organotin compounds that act as biocides in anti-fouling systems on all ships. cymitquimica.comnih.gov By January 1, 2008, it mandated that ships either not bear such compounds on their hulls or have a coating that forms a barrier to prevent them from leaching into the sea. herts.ac.uk The AFS Convention represents a landmark in environmental protection, directly linking scientific evidence of harm to a worldwide regulatory ban. sigmaaldrich.com

In the European Union , the regulation of organotins is multifaceted. The Water Framework Directive (WFD) (2000/60/EC) lists tributyltin compounds as priority hazardous substances, signifying them as pollutants of major concern for the aquatic environment. meti.go.jpchemradar.com This designation requires EU Member States to implement measures to cease or phase out discharges, emissions, and losses of these substances. chemradar.com The Environmental Quality Standards (EQS) Directive (2008/105/EC and its amendment 2013/39/EU) sets specific concentration limits for TBT in surface waters to protect aquatic ecosystems. cas.orgbcpcpesticidecompendium.org Furthermore, Regulation (EC) No 782/2003 incorporated the rules of the AFS Convention into EU law, prohibiting organotin compounds on all ships entering EU ports. herts.ac.uk The REACH Regulation (1907/2006/EC) also restricts the use of certain organotin compounds in consumer products to mitigate human health risks. wikipedia.org

Regional bodies like the OSPAR Commission , which governs international cooperation for the protection of the marine environment of the North-East Atlantic, have also been instrumental. OSPAR identified tributyltin compounds as priority action items due to their hazardous properties, including toxicity and endocrine-disrupting effects. europa.eu OSPAR's monitoring programs, which assess imposex in gastropods, serve as a key biological effect monitoring tool to track the effectiveness of regulatory measures. scbt.com

At the national level, many countries had already implemented restrictions prior to the global ban. For instance, France banned TBT paints on vessels under 25 meters in 1982, and the UK followed with similar restrictions. In the United States, the Organotin Antifouling Paint Control Act of 1988 was enacted to reduce the input of organotins into the aquatic environment. More recently, nations continue to refine their chemical management policies; for example, in 2023, Taiwan's Environmental Protection Administration proposed amendments to prohibit the use of compounds like tributyltin oxide in the production of pesticides and anti-fouling paints.

Table 1: Key Regulatory Frameworks for Organotin Compounds

| Regulatory Body/Convention | Key Regulation/Action | Scope | Key Provisions |

|---|---|---|---|

| International Maritime Organization (IMO) | International Convention on the Control of Harmful Anti-fouling Systems (AFS Convention) | Global | Prohibits the application of organotin-based anti-fouling systems on ships; requires removal or sealing by 2008. cymitquimica.comnih.gov |

| European Union (EU) | Water Framework Directive (WFD) & Environmental Quality Standards (EQS) Directive | EU Member States | Designates TBT as a priority hazardous substance; sets strict Environmental Quality Standards for surface waters. chemradar.comcas.org |

| European Union (EU) | REACH Regulation (EC) 1907/2006 | EU Member States | Restricts the use of tri-substituted organotins (e.g., TBT, TPT) and other organotins like DBT and DOT in consumer articles above a concentration of 0.1% by weight of tin. wikipedia.org |

| OSPAR Commission | OSPAR List of Chemicals for Priority Action | North-East Atlantic | Identifies TBT as a substance of concern, requiring monitoring and assessment of its environmental impact (e.g., through imposex studies). europa.eu |

| United States | Organotin Antifouling Paint Control Act of 1988 | United States | Prohibited the use of organotin anti-fouling paints on vessels smaller than 25 meters, with some exceptions. |

Scientific Basis for the Development and Revision of Environmental Quality Standards

Environmental Quality Standards (EQS) are scientifically derived concentration thresholds for specific substances in water, sediment, or biota, designed to protect ecosystems from harm. The development and revision of EQS for organotin compounds are rooted in extensive ecotoxicological research.

The process, guided by frameworks like the EU's Technical Guidance Document for Deriving EQS, relies on a weight-of-evidence approach. This involves compiling and critically evaluating all available toxicity data from laboratory and field studies on a range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, fish). The primary data used are endpoints such as the No-Observed-Effect Concentration (NOEC) and the Effect Concentration at which 10% of the population shows an effect (EC10).

For TBT, the endocrine-disrupting effects, particularly the induction of imposex in gastropods at extremely low, nanogram-per-liter concentrations, have been a critical driver for setting very stringent EQS. thegoodscentscompany.comscbt.com Studies demonstrating these effects provided a clear, scientifically robust basis for regulation. For instance, the EQS for TBT in surface water under the EU WFD is set at an annual average of 0.2 nanograms per liter (ng/L). bcpcpesticidecompendium.org

The derivation of sediment EQS is also crucial, as organotins have a high affinity for particulate matter and persist in sediments, which act as a long-term reservoir of contamination. The derivation for sediment considers the toxicity to sediment-dwelling organisms. For example, a proposed sediment EQS for TBT was based on the EC10 for the freshwater snail Potamopyrgus antipodarum, with an assessment factor applied to account for uncertainties. The final proposed value is then normalized to a standard organic carbon content, as this influences the bioavailability of the compound in the sediment.

The scientific basis for EQS is not static. As new research emerges, these standards are periodically reviewed and updated. This iterative process ensures that regulatory limits reflect the latest scientific understanding of a substance's toxicity and environmental behavior.

Research-Driven Approaches to Monitoring Compliance and Informing Environmental Management Strategies

Effective environmental management relies on robust monitoring to assess the efficacy of regulations and identify areas of ongoing concern. Research has been fundamental in developing the sophisticated analytical techniques required to detect organotins at the environmentally relevant, ultra-trace levels stipulated by the EQS.

Analytical Monitoring: High-sensitivity analytical methods are essential for compliance monitoring. The most common techniques involve chromatography coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS). These methods allow for the precise quantification of different organotin species (e.g., TBT and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT)) in various environmental matrices like water, sediment, and biota. cas.org Research continues to refine these methods to improve automation, reduce sample volume, and lower detection limits to meet the demanding EQS requirements. cas.org

Biomonitoring: Beyond chemical analysis, research has established the use of bioindicators to assess the ecological impact of organotins. The measurement of imposex in sensitive gastropod species (like the dog whelk, Nucella lapillus) is a powerful, internationally recognized tool. scbt.com The Vas Deferens Sequence Index (VDSI) is a standardized metric used to quantify the degree of imposex, providing a direct measure of biological harm. scbt.com Long-term monitoring programs using this approach have demonstrated both the historical severity of TBT pollution and the gradual recovery of snail populations following regulatory bans, thus validating the effectiveness of management strategies. europa.euscbt.com

These monitoring data directly inform environmental management. They help authorities to:

Assess whether water bodies are in compliance with WFD objectives.

Identify "hotspots" of contamination, often linked to marinas, shipyards, and busy shipping lanes, where contaminated sediments may require management (e.g., through dredging).

Track the long-term environmental recovery following regulatory interventions.

Evaluate the need for further regulatory action or revised management strategies.

The Role of Academic Research in Shaping Global and Regional Environmental Policy Regarding Organotins

Academic research has been the cornerstone of the entire policy lifecycle for organotin compounds, from initial hazard identification to the formulation and evaluation of international control measures.

The discovery in the 1970s and 1980s by academic researchers of the link between TBT from anti-fouling paints and catastrophic effects on marine life, such as shell deformities in oysters and imposex in snails, was the initial catalyst for regulatory concern. thegoodscentscompany.comscbt.com This foundational research provided the irrefutable evidence of harm that policymakers needed to act.

Throughout the policy development process, academic science has played several key roles:

Problem Identification: Uncovering the severe, widespread, and unintended ecological consequences of TBT use. scbt.com

Mechanism Elucidation: Investigating the toxic mechanisms of action, including the endocrine-disrupting pathways that cause imposex. This research solidified the understanding of TBT as a potent environmental toxicant.

Development of Monitoring Tools: Creating and validating the analytical chemistry and biomonitoring techniques (like the VDSI) necessary to detect contamination and measure its biological effects. scbt.com

Informing Risk Assessment: Generating the vast body of ecotoxicological data that underpins the derivation of scientifically defensible Environmental Quality Standards.

Evaluating Policy Effectiveness: Conducting long-term environmental monitoring studies that have demonstrated the success of the TBT ban, showing declining concentrations in water and sediments and signs of recovery in affected species. europa.eu

This "case of TBT" is often cited as a prime example of the successful application of the precautionary principle and evidence-based policymaking in environmental protection. The continuous interplay between academic research and policy bodies like the IMO, EU, and OSPAR has been critical in achieving a coordinated, global response to a significant environmental threat, leading to tangible improvements in the health of marine ecosystems.

Emerging Research Frontiers and Future Perspectives for Tributyl Dimethylthiocarbamoyl Thio Stannane Studies

Integration of Multi-Omics Approaches in Microbial Biodegradation Research

The biodegradation of organotin compounds by microorganisms is a critical process in their environmental fate. nih.gov Future research must move beyond traditional culture-based methods to embrace a more holistic, systems-biology approach. Integrating multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex interactions between microorganisms and TBDT.

Genomics and metagenomics can identify the specific genes and microbial consortia responsible for the degradation of organotins. kohokukogyo.co.jp For instance, studies on other pesticides have revealed novel degradation pathways by sequencing the entire genetic content of a microbial community. kohokukogyo.co.jp This approach can pinpoint the enzymes, such as cytochrome P450 monooxygenases, that are often implicated in the initial breakdown of recalcitrant organic pollutants. env.go.jp

Proteomics and metabolomics provide a dynamic view of microbial responses to TBDT exposure. Proteomics can identify the proteins that are differentially expressed in the presence of the contaminant, offering insights into the metabolic pathways being utilized for its degradation. epa.gov Metabolomics, in turn, can track the formation of intermediate and final breakdown products, confirming the degradation pathway and assessing the potential toxicity of metabolites. sciencesconf.org A multi-omics approach would provide a comprehensive picture of the biodegradation process, from the genetic potential to the functional response, which is essential for developing effective bioremediation strategies for sites contaminated with TBDT. epa.govsciencesconf.org

Table 1: Application of Multi-Omics in TBDT Biodegradation Research

| Omics-Technique | Research Focus | Potential Insights for TBDT |

|---|---|---|

| Genomics/Metagenomics | Identifies the genetic makeup of microbial communities. sciencesconf.org | Discovery of novel genes and microorganisms capable of TBDT degradation. |

| Transcriptomics | Analyzes gene expression under specific conditions. sciencesconf.org | Understanding the regulatory networks that control the expression of degradation-related genes in response to TBDT. |

| Proteomics | Studies the entire set of proteins produced by an organism. epa.gov | Identification of key enzymes and proteins directly involved in the TBDT degradation pathway. |

| Metabolomics | Investigates the complete set of small-molecule metabolites. sciencesconf.org | Elucidation of degradation pathways and identification of potentially harmful byproducts. |

Development of Novel In Situ Monitoring and Real-Time Detection Technologies

Effective environmental management of TBDT requires accurate and timely monitoring of its presence and concentration in various environmental matrices. Traditional methods often involve discrete sampling followed by laboratory analysis, which can be time-consuming and may not capture the dynamic nature of contamination events. nih.govnih.gov Consequently, there is a pressing need for novel in situ monitoring and real-time detection technologies.

Passive sampling devices, such as semipermeable membrane devices (SPMDs) and diffusive gradients in thin films (DGT), have shown promise for the in situ monitoring of organotin compounds. epa.gov These devices can provide time-weighted average concentrations of the bioavailable fraction of contaminants, which is more relevant for toxicity assessments than total concentrations. epa.gov

Furthermore, the development of robust, portable sensors for the real-time detection of TBDT is a key research frontier. researchgate.net Electrochemical sensors and biosensors, which can offer high sensitivity and selectivity, are promising avenues of investigation. researchgate.net The integration of these sensors into autonomous, networked systems could provide early warnings of pollution events and allow for rapid response measures. researchgate.net Real-time monitoring is crucial for understanding the short-term fluctuations of TBDT in dynamic systems like estuaries and harbors, and for assessing the effectiveness of remediation efforts. researchgate.neteuropa.euoecd.org

Exploration of Advanced Materials for Organotin Sensing and Remediation Applications

The unique properties of advanced materials, particularly nanomaterials, offer exciting possibilities for both the detection and remediation of organotin compounds like TBDT. kohsel.dk Their high surface-area-to-volume ratio and tunable surface chemistry make them highly effective as sorbents and catalysts. ontosight.airesearchgate.net

For sensing applications, nanomaterials such as gold nanoparticles, quantum dots, and carbon nanotubes can be incorporated into various sensor platforms to enhance their sensitivity and selectivity. ontosight.aikohsel.dk For example, colorimetric sensors based on gold nanoparticles can provide a rapid, visual indication of the presence of contaminants. ontosight.ai

In the realm of remediation, advanced materials are being explored for their potential to degrade or sequester TBDT from contaminated water and soil. Nanoscale zero-valent iron, for instance, has been shown to be effective in the reductive dehalogenation of various organic pollutants. Photocatalytic nanomaterials, such as titanium dioxide (TiO2) and tin dioxide (SnO2), can generate highly reactive oxygen species upon exposure to light, which can break down persistent organic pollutants into less harmful substances. The development of magnetic nanoparticles coated with a reactive phase could allow for the efficient removal of TBDT from water, as the nanoparticles can be easily recovered using a magnetic field. researchgate.net

Table 2: Advanced Materials for TBDT Sensing and Remediation

| Material Type | Application | Mechanism of Action |

|---|---|---|

| Gold Nanoparticles | Sensing | Colorimetric or electrochemical detection based on surface plasmon resonance or catalytic activity. ontosight.ai |

| Carbon Nanotubes | Sensing & Remediation | High surface area for adsorption; can be functionalized for targeted binding or catalytic degradation. |

| Metal-Organic Frameworks (MOFs) | Sensing & Remediation | Porous structure allows for selective adsorption and separation; can be designed with catalytic sites. |

| Titanium Dioxide (TiO2) Nanoparticles | Remediation | Photocatalytic degradation of organic pollutants under UV irradiation. |

| Tin Dioxide (SnO2) Nanoparticles | Sensing & Remediation | Semiconductor properties suitable for gas sensing and photocatalytic degradation of dyes and other pollutants. |

Addressing Knowledge Gaps in the Behavior of TBDT in Complex, Dynamic Environmental Systems

While the general environmental behavior of organotins is understood to some extent, significant knowledge gaps remain, particularly concerning their fate in complex and dynamic systems. The behavior of TBDT is influenced by a multitude of physicochemical parameters, including pH, salinity, temperature, and the amount of dissolved organic carbon, which can affect its solubility, bioavailability, and partitioning between water and sediment.

Sediments are a major sink for organotin compounds in aquatic environments. However, they can also act as a long-term source of pollution through resuspension and desorption processes. Understanding the factors that control the release of TBDT from sediments is crucial for predicting its long-term impact and for making informed decisions about dredging and disposal of contaminated sediments. researchgate.net

The interaction of TBDT with other pollutants is another area that requires further investigation. The presence of other contaminants can affect the biodegradation and toxicity of TBDT, and vice versa. More sophisticated environmental models are needed to predict the transport and transformation of TBDT in realistic environmental scenarios, taking into account the complex interplay of physical, chemical, and biological processes. nih.gov

Fostering Interdisciplinary Research Collaborations for Comprehensive Environmental Assessment

Addressing the multifaceted challenges posed by TBDT contamination requires a departure from siloed research efforts. A comprehensive environmental assessment can only be achieved through the fostering of interdisciplinary collaborations that bring together experts from various fields. oecd.org

Furthermore, collaboration between academic researchers, regulatory agencies, and industry is essential for translating scientific knowledge into effective policy and management strategies. Such collaborative efforts can facilitate the development of standardized monitoring protocols, the establishment of evidence-based environmental quality standards, and the implementation of sustainable remediation technologies.

Q & A

Q. How can researchers verify the identity of Einecs 282-323-9 in experimental settings?

Methodological Answer:

- Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity .

- Cross-reference spectral data with published literature or databases. For novel compounds, provide full characterization details, including elemental analysis and X-ray crystallography (if applicable) .

- Document instrument parameters (e.g., NMR frequency, HPLC column type) and calibration standards to ensure reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory conditions?

Methodological Answer:

- Follow peer-reviewed synthetic routes, detailing reaction conditions (temperature, solvent, catalyst) and stoichiometry. For example, a typical procedure might involve refluxing precursors in anhydrous dichloromethane under nitrogen .

- Include purification steps (e.g., recrystallization, column chromatography) and yield calculations. Report deviations from published methods and their justifications .

- Validate synthesis success through melting point analysis and comparative IR spectroscopy against known spectra .

Q. Which techniques are suitable for characterizing the purity and stability of this compound?

Methodological Answer:

- Assess purity via HPLC with UV detection, using a validated method (e.g., ≥95% purity threshold) .

- Conduct accelerated stability studies under varying temperatures and humidity levels, monitoring degradation products with tandem MS .

- For solid-state stability, employ differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can experimental designs be optimized to improve the yield of this compound synthesis?

Methodological Answer:

- Apply Design of Experiments (DoE) principles to evaluate critical variables (e.g., reaction time, solvent polarity) and their interactions .

- Use response surface methodology (RSM) to model nonlinear relationships between variables and identify optimal conditions .

- Implement control experiments to isolate the impact of individual factors, such as catalyst loading or temperature gradients .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, reactivity) for this compound?

Methodological Answer:

- Replicate conflicting studies under standardized conditions, ensuring identical instrumentation and environmental controls .

- Perform meta-analyses of published data to identify methodological discrepancies (e.g., solvent choice, measurement protocols) .

- Quantify experimental uncertainties using error propagation models and report confidence intervals for key parameters .

Q. How should researchers design multi-variable studies to investigate the biological activity of this compound?

Methodological Answer:

- Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cytotoxicity) using hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) .

- Incorporate positive and negative controls to validate assay specificity. For example, use a known inhibitor in enzyme assays to benchmark activity .

- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to disentangle synergistic effects .

Q. What computational approaches are used to model the interactions of this compound with biological targets?

Methodological Answer:

- Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and ligand-receptor interactions .

- Validate computational models with experimental data (e.g., IC50 values from enzyme assays) and refine force field parameters iteratively .

- Use quantum mechanical/molecular mechanical (QM/MM) hybrid methods for studying reaction mechanisms involving the compound .

Methodological Considerations from Evidence

- Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, while processed data (e.g., kinetic plots) must align with the research question in the main text .

- Ethical Replication : Document experimental procedures exhaustively to enable independent verification, adhering to journal guidelines on reagent sourcing and instrument calibration .

- Statistical Rigor : Consult statisticians during experimental design to ensure appropriate power analysis and avoid Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.